molecular formula C8H10N2O2 B13299946 1-(1-Methyl-1H-imidazol-4-yl)butane-1,3-dione

1-(1-Methyl-1H-imidazol-4-yl)butane-1,3-dione

Cat. No.: B13299946
M. Wt: 166.18 g/mol
InChI Key: PNWWFMNQTBGVDQ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-4-yl)butane-1,3-dione is a chemical compound with the CAS Registry Number 1694401-78-9 . It has a molecular formula of C 8 H 10 N 2 O 2 and a molecular weight of 166.18 g/mol . The compound features a butane-1,3-dione chain linked to a 1-methyl-1H-imidazole ring, a structural motif common in medicinal chemistry. As an imidazole derivative, this compound belongs to a class of heterocycles with significant importance in pharmaceutical research . Imidazole rings are found in a wide range of bioactive molecules and natural substances, such as histidine and histamine . Derivatives containing this structure have been extensively studied for various biological activities, including antimicrobial, antifungal, antihypertensive, and antioxidant properties . The 1,3-diketone functional group can act as a coordinating ligand, making metal complexes of such compounds subjects of interest for their potential antimicrobial activity . This combination of features makes this compound a valuable intermediate for researchers developing new active compounds or exploring biochemical interactions. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(1-methylimidazol-4-yl)butane-1,3-dione

InChI

InChI=1S/C8H10N2O2/c1-6(11)3-8(12)7-4-10(2)5-9-7/h4-5H,3H2,1-2H3

InChI Key

PNWWFMNQTBGVDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CN(C=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-4-yl)butane-1,3-dione typically involves the reaction of 1-methylimidazole with butane-1,3-dione under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

The diketone functionality enables chelation with metal ions. For example, zinc coordination occurs via the carbonyl oxygen atoms and imidazole nitrogen, forming tetrahedral complexes. A study demonstrated that this compound participates in the synthesis of zinc(II) complexes, where bond lengths (e.g., Zn–O: 1.942 Å, Zn–Br: 2.373–2.382 Å) and bond angles (e.g., O–Zn–Br: 104.7°–119.9°) reflect a slightly distorted tetrahedral geometry .

Reaction Type Reagents/Conditions Product
Metal CoordinationZn powder, H₂O, 50°C, 10 daysMononuclear zinc complex with Br⁻ ligands and imidazole coordination

Acid-Base Reactivity

The imidazole ring (pKa ~7.0) can act as a weak base, protonating under acidic conditions. This property facilitates interactions with carboxylic acid derivatives, as seen in studies involving zwitterionic transformations .

Diketone Reactivity

The butane-1,3-dione moiety undergoes typical diketone reactions:

  • Enolization : Forms enolates in basic conditions, enabling nucleophilic substitutions.

  • Condensation : Reacts with amines or hydrazines to form heterocyclic derivatives.

Imidazole Reactivity

  • Electrophilic Substitution : The methyl group directs substituents to specific positions on the aromatic ring.

  • Nucleophilic Attack : The nitrogen atoms participate in hydrogen bonding and coordination.

Comparative Reaction Pathways

The compound’s reactivity differs from structurally similar derivatives:

Compound Key Reactivity Differences
1-(1H-Imidazol-1-yl)butane-1,3-dioneLacks methyl group; reduced steric hindrance increases substitution rates .
4-Methoxy derivativesMethoxy group enhances solubility, altering reaction kinetics in polar solvents .

Mechanistic Insights

  • Coordination Mechanism : The imidazole nitrogen and diketone oxygen donate electron pairs to metal centers, stabilizing complexes through chelation .

  • Substitution Pathways : Methyl substitution on the imidazole ring influences regioselectivity in electrophilic reactions.

Scientific Research Applications

1-(1-Methyl-1H-imidazol-4-yl)butane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazol-4-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest structural analogs include:

Compound Name Key Features Functional Groups Reference
1-(1H-Imidazol-1-yl)-4,4-diphenylbutan-2-one Diphenyl groups at C4; ketone at C2 Aromatic, ketone
4-(1-Methylimidazolium-3-yl)butane-1-sulfonate Sulfonate group at C1; methylimidazolium ring Ionic sulfonate, imidazolium
3-(5-Methyl-1H-imidazol-4-yl)-1-propanone Propanone chain; methylimidazole Ketone, imidazole
5-((1H-Imidazol-1-yl)(3,4,5-Trimethoxyphenyl)Methyl)-2-Methoxyphenol Methoxy-substituted phenol; imidazole-triazole hybrid Phenolic hydroxyl, methoxy, imidazole

Key Observations :

  • Electronic Effects : The butane-1,3-dione group in the target compound enhances electron-withdrawing character compared to analogs with single ketones (e.g., 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one) . This may influence tautomeric equilibria or binding affinities in biological systems.
  • Hydrogen Bonding: Unlike sulfonate-containing analogs (e.g., 4-(1-Methylimidazolium-3-yl)butane-1-sulfonate), which prioritize ionic interactions, the dione group in the target compound facilitates hydrogen-bond donor/acceptor interactions, akin to phenolic derivatives in .
  • Biological Relevance: Benzimidazole derivatives (e.g., N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-3-methylbenzamide) exhibit IDO1 inhibitory activity , suggesting that the target compound’s imidazole core could similarly interact with enzymatic active sites.
Crystallographic and Supramolecular Behavior
  • Hydrogen-Bonding Networks: The dione group’s keto-enol tautomerism may promote intermolecular hydrogen bonding, similar to 4-hydroxybenzoic acid–imidazole complexes, which form 1:1 cocrystals via O–H···N interactions .
  • Crystal Packing : Sulfonate analogs () exhibit ionic stacking due to charged groups, whereas the target compound’s neutral but polar dione group may favor layered or helical packing motifs .

Biological Activity

Overview

1-(1-Methyl-1H-imidazol-4-yl)butane-1,3-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an imidazole ring and a diketone moiety, which contribute to its diverse interactions with biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₁N₂O₂
  • Molecular Weight : 179.20 g/mol
  • Structure : The compound consists of a butane backbone with a diketone functional group and an imidazole ring, which enhances its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The imidazole ring can coordinate with metal ions, forming stable complexes that may modulate enzyme activity or receptor signaling pathways. This interaction is crucial for its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.019 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins:

Cell Line IC50 Value (µM)
A431 (epidermoid carcinoma)<10
Jurkat (T-cell leukemia)<5

The compound's ability to inhibit cell proliferation and promote cell death highlights its potential as a therapeutic agent in cancer treatment .

Case Studies

Several case studies have investigated the efficacy of this compound in vivo and in vitro:

  • In Vivo Study on Antimicrobial Efficacy :
    • A study conducted on mice infected with S. aureus demonstrated that treatment with the compound significantly reduced bacterial load compared to controls, indicating its potential as an effective antimicrobial agent.
  • In Vitro Study on Cancer Cell Lines :
    • In vitro assays using A431 and Jurkat cells revealed that the compound effectively reduced cell viability and induced apoptosis through caspase activation pathways.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H and 13C NMR identify substituents on the imidazole ring and diketone moiety. For example, imidazole protons resonate at δ 7.5–8.5 ppm, while diketone carbonyls appear at δ 2.0–2.5 ppm . 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex structures .
  • IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O) are observed at ~1700 cm⁻¹ .
  • X-ray Crystallography : SHELX and WinGX/ORTEP refine crystal structures, with anisotropic displacement parameters revealing molecular packing. For imidazole derivatives, hydrogen bonding (N–H⋯O) often stabilizes crystal lattices .

How can researchers address discrepancies in crystallographic data for imidazole-containing diones?

Advanced
Contradictions in unit cell parameters or space group assignments may arise from:

  • Polymorphism : Different crystallization solvents (e.g., ethanol vs. DMSO) can yield distinct crystal forms .
  • Twinned Data : SHELXL’s twin refinement tools (e.g., BASF parameter) correct for overlapping reflections .
  • Validation Tools : PLATON or Mercury software checks for missed symmetry or incorrect space groups .
  • Comparative Analysis : Cross-referencing with databases (e.g., CCDC) ensures consistency in bond lengths and angles .

What computational approaches predict the reactivity or bioactivity of this compound?

Q. Advanced

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with enzymes or receptors. For example, imidazole derivatives exhibit affinity for kinase targets due to hydrogen bonding with active-site residues .
  • DFT Calculations : Gaussian or ORCA software predicts frontier molecular orbitals (HOMO/LUMO) to assess charge transfer and stability .
  • MD Simulations : GROMACS evaluates conformational dynamics in biological environments .

How can anisotropic displacement parameters improve structural analysis in X-ray studies?

Methodological
Anisotropic refinement in SHELXL models thermal motion more accurately than isotropic methods. For imidazole derivatives:

  • ORTEP Visualizations : Ellipsoid plots highlight regions of high flexibility (e.g., methyl groups on the imidazole ring) .
  • ADPs and Hydrogen Bonding : Larger displacement parameters (Ueq > 0.05 Ų) may indicate weak intermolecular interactions .
  • Validation : R1/wR2 values < 5% confirm refinement reliability .

What strategies improve regioselectivity in imidazole functionalization?

Q. Advanced

  • Directed Metalation : Lithiation at the C4 position of 1-methylimidazole directs subsequent electrophilic substitution .
  • Protecting Groups : Boc or benzyl groups shield reactive sites during diketone coupling .
  • Microwave-Assisted Synthesis : Reduces reaction times and minimizes side products (e.g., N-alkylation vs. O-alkylation) .

How do solvent and pH influence the stability of this compound in biological assays?

Q. Advanced

  • Aqueous Stability : The diketone moiety may hydrolyze under acidic/basic conditions. Buffered solutions (pH 6–8) are recommended .
  • Solubility : DMSO or PEG-400 enhances solubility for in vitro studies, while logP calculations (e.g., via ChemAxon) guide formulation .
  • Degradation Studies : HPLC-MS monitors decomposition products under stress conditions (e.g., heat, light) .

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